Product packaging for Isononanoic acid(Cat. No.:CAS No. 26896-18-4)

Isononanoic acid

Cat. No.: B3422800
CAS No.: 26896-18-4
M. Wt: 158.24 g/mol
InChI Key: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Carboxylic Acid Chemistry

In the field of organic chemistry, a carboxylic acid is characterized by the presence of a carboxyl group (–C(=O)−OH) attached to a substituent group. wikipedia.org These compounds are systematically named with an "-oic acid" suffix according to IUPAC nomenclature. wikipedia.org Carboxylic acids are broadly categorized into straight-chain and branched-chain structures. Branched-chain acids, such as isononanoic acid, contain at least one alkyl group branching off the main carbon chain. researchgate.net

This structural branching is not a trivial distinction; it imparts significantly different physical properties compared to their linear isomers. researchgate.net A classic illustration of this is the comparison between stearic acid (a C18 straight-chain acid) and its branched counterpart, isostearic acid. While stearic acid has a melting point of approximately 69°C, isostearic acid melts at a much lower 5°C. researchgate.net this compound, a nine-carbon branched-chain saturated fatty acid, exemplifies the industrial advantages conferred by such a structure. atamankimya.comnih.gov Its unique architecture provides desirable properties like high thermal and oxidative stability, low volatility, and excellent chemical resistance, which are foundational to its wide range of applications. intelmarketresearch.comtransparencymarketresearch.com

Isomeric Diversity and Structural Significance in Research

The designation "this compound" typically refers not to a single, pure compound but to a mixture of C9 structural isomers. atamankimya.comatamanchemicals.com The precise isomeric composition of commercial-grade this compound is a function of its manufacturing process. atamankimya.com A predominant form available commercially contains approximately 90% 3,5,5-trimethylhexanoic acid by weight. atamankimya.comatamanchemicals.com Other notable isomers that constitute technical-grade this compound include 7-methyloctanoic acid and 2,2,4,4-tetramethylpentanoic acid. atamankimya.com

The isomeric complexity originates from the synthesis pathway, which commonly utilizes branched olefins as a starting point. researchgate.net A primary industrial production method involves the dehydration of 2-ethylhexanol to create a mixture of octene isomers, which then undergo hydroformylation to produce isononanal. solechem.eugoogle.com This aldehyde is subsequently oxidized to yield the final this compound mixture. solechem.eugoogle.com The specific branched structure of these isomers is critical to their performance, providing a unique combination of stability and compatibility. perstorp.com This is particularly vital in the formulation of advanced synthetic lubricants designed for modern refrigeration systems that operate with non-ozone-depleting and low global warming potential refrigerants. perstorp.com

Common Isomers of this compoundCAS Number
This compound (isomer mixture)26896-18-4 cas.org
3,5,5-Trimethylhexanoic acid3302-10-1 atamankimya.com
7-Methyloctanoic acid26896-18-4 atamankimya.com
2,2,4,4-Tetramethylpentanoic acid3302-12-3 atamankimya.com

Historical Development of this compound Scholarly Inquiry

The scientific and commercial interest in this compound has evolved in tandem with advancements in the chemical and materials industries. The establishment of scalable manufacturing routes, such as the Oxo process involving hydroformylation and subsequent oxidation, created a reliable supply for industrial applications. researchgate.net

A significant driver for this compound research emerged from the implementation of new environmental regulations. The phasing out of ozone-depleting substances necessitated the development of new refrigeration technologies, which in turn created a demand for high-performance polyol ester-based lubricants. perstorp.comatamanchemicals.com this compound proved to be a critical building block for these synthetic lubricants due to its compatibility with the new generation of HFC and HFO refrigerants. perstorp.com

Similarly, increasing regulatory pressure to reduce Volatile Organic Compound (VOC) emissions in paints and coatings spurred further investigation into this compound. transparencymarketresearch.comzsmaterials-sales.com Its inherent low volatility makes it a valuable component for formulators developing high-solids and waterborne alkyd resin systems that comply with stringent air quality standards. transparencymarketresearch.comzsmaterials-sales.com More recently, research has expanded to include the development of bio-based production methods, reflecting a global trend toward sustainable chemical manufacturing. intelmarketresearch.commarketresearchfuture.com In response to growing demand in high-performance sectors, major chemical producers have announced capacity expansions for this compound and other higher carboxylic acids. transparencymarketresearch.comsolechem.eu

Key Research and Application MilestonesSignificance in this compound Development
Establishment of the Oxo ProcessEnabled the large-scale industrial production of branched-chain acids from olefins, making them commercially viable. researchgate.net
New Refrigerant Regulations (Late 20th/Early 21st Century)Drove the adoption of this compound as a key intermediate for polyol ester lubricants compatible with environmentally friendly refrigerants. perstorp.comatamanchemicals.com
Stringent VOC Regulations (e.g., EU Directive 2004/42/CE)Promoted the use of this compound in formulating high-solids, low-VOC paints and coatings to meet environmental standards. transparencymarketresearch.comzsmaterials-sales.com
Advancements in High-Performance LubricantsSolidified the role of this compound in demanding applications such as aviation and automotive lubricants. intelmarketresearch.comunivarsolutions.com
Focus on Sustainable ChemistryStimulated current research into bio-based and eco-friendly manufacturing routes for this compound. intelmarketresearch.commarketresearchfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B3422800 Isononanoic acid CAS No. 26896-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOYHFBNQHPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883129
Record name 7-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

693-19-6, 26896-18-4
Record name 7-Methyloctanoic acid
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-Methyloctanoic acid
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Record name Isononanoic acid
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Record name 7-METHYLOCTANOIC ACID
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Synthesis Methodologies and Reaction Pathways for Isononanoic Acid

Industrial-Scale Synthetic Routes

The large-scale production of isononanoic acid is dominated by a few key processes that are optimized for yield, cost-effectiveness, and scalability.

Oxidation of Hydrocarbons with Catalytic Systems

The oxidation of hydrocarbons is a fundamental method for producing carboxylic acids. In the context of this compound, this typically involves the catalytic oxidation of specific hydrocarbon precursors. While general hydrocarbon oxidation can be achieved with potent oxidizing agents like KMnO4 or CrO3, industrial processes favor more selective and economical catalytic systems using oxygen or air. researchgate.nettaylorfrancis.com The choice of catalyst is crucial for directing the oxidation to the desired carboxylic acid and minimizing the formation of byproducts. researchgate.net For instance, the liquid-phase oxidation of light hydrocarbons, such as n-hexane, can yield a mixture of carboxylic acids, including acetic, propionic, and valeric acids, in the presence of catalysts like iron, chromium, or nickel. mdpi.com This highlights the principle of using specific catalysts to control the oxidation of hydrocarbon chains to produce carboxylic acids. mdpi.com

2-Ethylhexanol Dehydration, Hydroformylation, and Oxidation Pathways

A prevalent industrial route to this compound begins with 2-ethylhexanol, an inexpensive and readily available large-scale industrial product. google.comjustia.com This multi-step process involves:

Dehydration of 2-Ethylhexanol: 2-ethylhexanol is dehydrated to form a mixture of octene isomers. justia.comsolechem.eu This reaction is typically carried out in the gas phase at temperatures between 200 to 450 °C over a heterogeneous catalyst such as alumina, nickel on alumina, or phosphoric acid on silica. justia.com

Hydroformylation of Octenes: The resulting octene mixture undergoes hydroformylation (also known as the oxo process) by reacting it with synthesis gas (a mixture of carbon monoxide and hydrogen). google.comgoogle.com This step, catalyzed by transition metal compounds like rhodium or cobalt, produces isononyl aldehyde (isononanal). justia.compatsnap.com

Oxidation of Isononyl Aldehyde: The final step is the oxidation of isononyl aldehyde to this compound. google.comsolechem.eu This oxidation can be performed using oxygen or air, often in the presence of a catalyst to enhance selectivity and yield.

This pathway is advantageous as it utilizes propylene-based 2-ethylhexanol, reducing reliance on butene-based octenes. google.com

Table 1: Industrial Synthesis of this compound from 2-Ethylhexanol

StepReactantsProductsCatalysts/Conditions
Dehydration2-EthylhexanolOctene isomersGas phase, 200-450°C, Alumina, Ni/Alumina, or H3PO4/Silica justia.com
HydroformylationOctenes, Carbon Monoxide, HydrogenIsononyl aldehydeTransition metal catalysts (e.g., Rhodium, Cobalt) justia.compatsnap.com
OxidationIsononyl aldehyde, Oxygen/AirThis compoundOften catalytic solechem.eu

Hydrocarboxylation (Koch Reaction) of Diisobutene

The hydrocarboxylation of alkenes, specifically the Koch reaction, presents another significant industrial route. Diisobutene, a branched C8 olefin, serves as a key raw material for this process. evonik.com In this reaction, diisobutene reacts with carbon monoxide and a proton source (like water) under acidic catalysis to form a tertiary carbocation, which then reacts with carbon monoxide and is subsequently hydrolyzed to yield a branched carboxylic acid, primarily 3,5,5-trimethylhexanoic acid, a major isomer of this compound. atamankimya.comatamanchemicals.com

A related and promising method is the methoxycarbonylation of diisobutene, which involves reacting it with methanol (B129727) and carbon monoxide. nih.gov Recent research has focused on using non-precious metal catalysts, such as cobalt complexes, to improve the cost-effectiveness of this process. nih.gov For example, a cobalt complex catalyst has demonstrated a diisobutene conversion of 88.0% and a methyl isononanoate selectivity of 91.4% at 150 °C and 8.0 MPa of CO. nih.gov The resulting methyl isononanoate can then be hydrolyzed to this compound.

Laboratory-Scale Synthetic Approaches and Optimization

In the laboratory, the synthesis of this compound can be approached with more specialized and fine-tuned methods, often focusing on achieving high purity and optimizing reaction conditions.

Catalytic Oxidation of Isononyl Aldehyde

The oxidation of isononyl aldehyde (3,5,5-trimethylhexanal) to this compound is a common method on both industrial and laboratory scales. atamanchemicals.com In a laboratory setting, this reaction can be optimized for high yield and selectivity under milder conditions than some industrial processes. The oxidation is typically carried out using oxygen or air in the presence of a catalyst. Metal-organic frameworks (MOFs) have been explored as catalysts, achieving yields greater than 95% with over 98% selectivity under optimized conditions (180–220°C, 0.5–2.0 MPa pressure).

Another approach involves the use of organic nitroxyl (B88944) and NOx co-catalysts for the aerobic oxidation of aldehydes. nih.gov For instance, a system using ketoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) and NaNO2 has been shown to be effective for the aerobic oxidation of various aldehydes to their corresponding carboxylic acids under mild conditions. nih.gov This method is particularly valuable for sensitive substrates as it can prevent side reactions like epimerization. nih.gov

Table 2: Catalyst Systems for Isononyl Aldehyde Oxidation

Catalyst SystemOxidantTemperature (°C)Pressure (MPa)Yield/Selectivity
Metal-Organic Framework (MOF)Oxygen/Air180–2200.5–2.0>95% yield, >98% selectivity
ketoABNO/NaNO2AirMildAtmosphericGood yields for various aldehydes nih.gov
Palladium on Activated CarbonPure Oxygen110-1200.8-1.2High conversion and selectivity from isononyl alcohol google.com

Carboxylation of Branched Alkenes

The carboxylation of branched alkenes is a direct method for synthesizing carboxylic acids. libretexts.org This can be achieved through several laboratory techniques.

One common method is the carboxylation of Grignard reagents . libretexts.org This involves reacting an alkyl or aryl halide with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide. Subsequent acidification yields the carboxylic acid. libretexts.org For the synthesis of this compound, a branched C8 alkyl halide would be the starting material.

Another approach is the hydrocarboxylation of alkenes . This reaction adds a hydrogen atom and a carboxyl group across the double bond of an alkene. Palladium-catalyzed hydrocarboxylation of alkenes using formic acid as a CO surrogate provides a route to carboxylic acids under mild conditions. organic-chemistry.org This method avoids the handling of toxic carbon monoxide gas. The regioselectivity of the addition (linear vs. branched carboxylic acid) can be controlled by the choice of ligand for the palladium catalyst. organic-chemistry.org

The oxidative cleavage of alkenes can also be employed. libretexts.orgorganic-chemistry.org This method breaks the double bond of an alkene and oxidizes the carbon atoms to carboxylic acids. A common reagent for this transformation is hot, alkaline potassium permanganate (B83412) (KMnO4), followed by acidification. libretexts.orgyoutube.com To synthesize this compound, a C9 alkene with the appropriate branching would be required.

Emerging and Sustainable Synthesis Technologies

Bio-based Production Pathways

The bio-based synthesis of this compound, a branched-chain fatty acid (BCFA), is centered on the metabolic capabilities of microorganisms. nih.govresearchgate.net While not a naturally abundant product in most microbes, metabolic engineering has enabled the development of microbial cell factories capable of producing BCFAs. nih.gov The core of these bio-based pathways lies in hijacking and optimizing the cell's natural fatty acid synthesis (FAS) machinery.

The general biosynthetic route for BCFAs starts with precursors derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. nih.gov These amino acids provide the initial branched "starter" units for the fatty acid synthase complex. For instance, 7-methyloctanoic acid, a common isomer of this compound, is a branched-chain saturated fatty acid. cymitquimica.comebi.ac.ukebi.ac.uk Its synthesis would involve the use of a branched starter molecule that is then elongated by the fatty acid synthase system.

Microorganisms such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica have been engineered for the production of BCFAs and other fatty acid-derived bioproducts. nih.govnih.govfrontiersin.org In E. coli, which has a Type II fatty acid biosynthesis system, the expression of specific enzymes can be manipulated to favor the production of BCFAs. nih.govnih.gov This includes introducing genes from organisms like Bacillus subtilis that provide a branched-chain α-ketoacid dehydrogenase complex, which is crucial for generating the branched starter units. researchgate.net Additionally, specific thioesterases (enzymes that release the final fatty acid product) can be chosen to control the chain length, targeting C9 acids like this compound. frontiersin.org

Similarly, Yarrowia lipolytica has been engineered to produce various fatty acids, including medium-chain and odd-chain fatty acids. nih.govfrontiersin.orgfrontiersin.org Its robust lipid metabolism makes it a promising chassis for producing specialty fatty acids like this compound. nih.gov Engineering strategies in Y. lipolytica often involve expressing heterologous enzymes to introduce new functionalities and blocking competing pathways, such as β-oxidation (fatty acid degradation), to enhance product accumulation. nih.govnih.gov

Table 1: Engineered Microorganisms for Branched-Chain Fatty Acid (BCFA) Production

MicroorganismEngineering StrategyKey Genes/Pathways InvolvedTarget ProductReference
Escherichia coliOverexpression of BCFA synthesis pathwayB. subtilis branched-chain α-ketoacid dehydrogenase complex (LpdV, BkdAA, BkdAB, BkdB), specific thioesterases (e.g., TesA)Branched-Chain Fatty Acids researchgate.net
Escherichia coliEnhanced protein lipoylation and pathway fine-tuningEngineered protein lipoylation pathways, engineered branched-chain amino acid pathwayHigh percentage of BCFAs (ante-iso and odd-chain iso) nih.gov
Yarrowia lipolyticaDeletion of elongation enzymes, overexpression of specific acyltransferasesDeletion of elongase (e.g., YlELO1), overexpression of plant-derived diglyceride acyltransferaseMedium-Chain Fatty Acids (precursors) nih.govresearchgate.net
Yarrowia lipolyticaModular pathway engineering for odd-chain fatty acid synthesisMulti-gene pathway for propionyl-CoA synthesis from oxaloacetateOdd-Chain Fatty Acids frontiersin.org

This table is generated based on available research on branched-chain and other relevant fatty acid production and may not be exhaustive for this compound specifically.

Renewable Feedstock Utilization

A cornerstone of bio-based this compound production is the use of renewable feedstocks. biofuelsdigest.comfuelsandlubes.com This approach aligns with the principles of a circular economy and reduces reliance on finite fossil resources. The choice of feedstock can significantly influence the economic viability and environmental footprint of the production process.

Commercially available bio-based this compound, such as OQ Chemicals' OxBalance this compound, is produced from a combination of bio-based and circular feedstocks, achieving a bio-based content of over 70%. biofuelsdigest.comfuelsandlubes.comblogspot.comtransparencymarketresearch.comopenpr.com While specific proprietary feedstocks are not always disclosed, the broader categories include:

Lignocellulosic Biomass: This abundant and non-food-competing feedstock includes agricultural residues (e.g., corn stover, sugarcane bagasse), forestry waste, and dedicated energy crops (e.g., switchgrass). nih.govglbrc.orgmdpi.comnih.gov Pretreatment of lignocellulosic biomass is necessary to break down its complex structure into fermentable sugars (like glucose and xylose) and other platform chemicals that microorganisms can then convert into this compound. mdpi.comsigmaaldrich.com

Natural Oils and Fats: Vegetable oils (e.g., canola oil) and animal fats (e.g., tallow) can serve as feedstocks. mdpi.com These lipids can be broken down into fatty acids, which can then be either directly converted or used as a carbon source for fermentation.

Waste Streams and Byproducts: Utilizing waste from other industrial processes is a key aspect of a circular economy. Examples include distillers' corn oil from ethanol (B145695) production and the liquid residue (stillage) from biorefineries. glbrc.org These streams contain organic materials that can be valorized by microbial conversion into valuable chemicals like this compound. glbrc.org

Table 2: Potential Renewable Feedstocks for this compound Production

Feedstock CategorySpecific ExamplesComposition/Key ComponentsReference
Lignocellulosic Biomass Corn stover, sugarcane bagasse, switchgrass, wood chipsCellulose, Hemicellulose, Lignin nih.govglbrc.orgsigmaaldrich.com
Natural Oils & Fats Canola oil, Tallow, Palm oilTriglycerides, Fatty Acids mdpi.com
Industrial Byproducts Distillers' Corn Oil (DCO), Biorefinery StillageOrganic acids, Sugars, Glycerol glbrc.org
Circular Feedstocks Mixed bio-wastesHeterogeneous organic materials nih.gov

This table represents potential feedstocks for bio-based chemical production; specific feedstocks for commercial this compound may vary.

Process Optimization for Reduced Environmental Impact

To ensure the competitiveness and sustainability of bio-based this compound, the entire production process must be optimized to minimize its environmental footprint. nih.govisomerase.com This involves enhancing fermentation efficiency, improving downstream processing, and adopting a holistic approach to resource management.

Key areas of process optimization include:

Fermentation Optimization: This involves fine-tuning various parameters to maximize the productivity, titer, and yield of this compound. isomerase.com Strategies include optimizing the culture medium composition (e.g., carbon-to-nitrogen ratio), controlling physical conditions like temperature, pH, and dissolved oxygen, and developing robust microbial strains through methods like random mutagenesis or adaptive laboratory evolution. nih.govmdpi.comnih.gov

Downstream Processing: The separation and purification of carboxylic acids from dilute fermentation broths can be energy and cost-intensive, often accounting for a significant portion of the total production cost. rsc.org Innovations in downstream processing are crucial for reducing environmental impact. Techniques being explored include:

Liquid-Liquid Extraction: Using selective solvents to extract the carboxylic acid from the aqueous broth. nih.gov

Adsorption: Employing weak-base adsorbents can significantly reduce energy consumption and greenhouse gas emissions compared to conventional ion exchange methods. rsc.org

Membrane-based Separation: Technologies like high-pressure reverse osmosis can be used to concentrate the product from the fermentation broth, reducing the volume of liquid to be processed and thereby lowering energy requirements for subsequent purification steps. biomanufacturing.org

Derivatization Chemistry of Isononanoic Acid

Esterification Reactions and Product Diversity

Esterification is the most prominent derivatization pathway for isononanoic acid, yielding esters with varied properties tailored for specific applications. The reaction typically involves the condensation of the carboxyl group of this compound with a hydroxyl group of an alcohol, eliminating a water molecule in the process.

A key derivative formed through esterification is isononyl isononanoate, synthesized by reacting this compound with isononyl alcohol. nih.govgoogle.com This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water, often through azeotropic distillation with a solvent like cyclohexane or xylene. google.compatsnap.com The resulting crude ester is then neutralized, washed, and purified via vacuum distillation. google.com

The product, isononyl isononanoate, is a low-viscosity, light synthetic oil known for its excellent spreadability and non-greasy feel. patsnap.com These properties make it a highly valued emollient in the cosmetics and personal care industry, where it is used in skincare products to soften and smooth the skin by preventing moisture loss. nih.govgoogle.com It also functions as a plasticizer in various polymers and as a lubricant in industrial applications. semanticscholar.org

Table 1: Synthesis and Properties of Isononyl Isononanoate

ParameterDescription
Reactants This compound, Isononyl alcohol
Catalysts p-toluenesulfonic acid, sulfamic acid, sodium bisulfate google.com
Reaction Type Acid-catalyzed esterification semanticscholar.org
Key Byproduct Water
Primary Function Emollient, Plasticizer, Lubricant nih.govsemanticscholar.org
Key Properties Low viscosity, non-greasy feel, good spreadability, high solubility in silicone oil patsnap.comsemanticscholar.org

This compound is a critical building block in the production of high-performance polyol esters (POEs), which serve as synthetic base stocks for lubricants operating under extreme conditions. mdpi.comnih.gov These esters are formed by reacting this compound with polyhydric alcohols (polyols) such as neopentyl glycol, trimethylolpropane, and pentaerythritol. rsc.org

The resulting POEs exhibit exceptional thermal and oxidative stability, making them ideal for demanding applications like aviation turbine oils and refrigeration lubricants. google.comresearchgate.netunivarsolutions.com The branched structure of this compound provides the final POE lubricant with both high stability and compatibility with modern, environmentally friendly refrigerant gases. researchgate.net The selection of the polyol and the specific carboxylic acids (this compound is often used in mixtures with other acids) allows for the fine-tuning of properties like viscosity, lubricity, and low-temperature performance. rsc.org

Table 2: Common Polyols Used in Esterification with this compound

PolyolResulting Ester ApplicationKey Benefits
Neopentyl GlycolRefrigeration Lubricants rsc.orgHigh thermal stability, good hydrolytic stability
TrimethylolpropaneAviation & Industrial Lubricants rsc.orgExcellent oxidative stability, high viscosity index
PentaerythritolHigh-Temperature Lubricants, Refrigeration Oils rsc.orgSuperior thermal stability, low volatility

While specific kinetic studies for the esterification of this compound are not widely published, the principles can be inferred from research on similar long-chain and branched carboxylic acids. The kinetics of such reactions, typically catalyzed by solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), are influenced by several key parameters. google.com

Research on the esterification of nonanoic acid with ethanol (B145695) shows that reaction rates are strongly dependent on temperature, catalyst loading, and the molar ratio of reactants. google.com Kinetic data are often fitted to established models, such as the Eley-Rideal (ER) or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, to elucidate the reaction mechanism and determine activation energies. google.comgoogleapis.com These studies typically find that the reaction rate increases with temperature up to an optimal point, beyond which side reactions or catalyst degradation may occur. pcimag.com For branched-chain acids, steric hindrance can play a role, potentially lowering the rate of esterification compared to their straight-chain counterparts. Selectivity is crucial, especially when reacting with polyols, to control the degree of esterification and obtain the desired mixture of mono-, di-, or tri-esters.

Formation of Metal Salts and their Chemical Roles

This compound readily reacts with metal bases, oxides, or salts to form metal isononanoates. These salts have diverse chemical roles and applications. For instance, metal salts of this compound are widely used as paint driers (siccatives), which are catalysts that accelerate the curing of coatings and inks through oxidative cross-linking. They are also employed as stabilizers for polyvinyl chloride (PVC) and as preservatives. The specific metal ion determines the salt's primary function. For example, cobalt and manganese salts are effective driers, while zinc and calcium salts can act as co-stabilizers in PVC formulations. The branched, bulky nature of the isononanoate group enhances the solubility of these metal salts in the organic media of paints and plastics.

Vinyl Ester Synthesis and Polymer Modification

This compound can be converted into its corresponding vinyl ester, vinyl isononanoate. This monomer is valuable for modifying the properties of polymers. The synthesis of vinyl esters can be achieved through several routes, including the reaction of the carboxylic acid with acetylene, or more commonly, through a transvinylation reaction. The transvinylation process involves reacting this compound with a more readily available vinyl ester, such as vinyl acetate (B1210297), in the presence of a transition metal catalyst, often based on palladium or ruthenium.

This compound + Vinyl Acetate --(Catalyst)--> Vinyl Isononanoate + Acetic Acid

Once synthesized, vinyl isononanoate can be copolymerized with other monomers like vinyl acetate or acrylics. Incorporating the bulky, hydrophobic isononanoate group into the polymer chain significantly enhances properties such as water repellency, alkali resistance, and UV stability. This makes these modified polymers highly suitable for producing durable latex paints and coatings with improved outdoor performance.

Other Key Derivatization Pathways and Product Characterization

Beyond esters and salts, this compound can be converted into several other important derivatives through various chemical transformations.

Acid Chlorides : Reaction with agents like thionyl chloride converts this compound into isononanoyl chloride. This acyl chloride is a highly reactive intermediate used in the synthesis of amides, other esters, and peroxides. univarsolutions.com

Amides : Reacting this compound or its acyl chloride with amines yields N-substituted isononanoamides. These compounds can find use as surfactants, emulsifiers, or in pharmaceutical applications.

Peroxides : Isononanoyl peroxides, derived from the acid, can act as catalysts or initiators for polymerization reactions.

Anhydrides : Dehydration of this compound leads to the formation of isononanoic anhydride (B1165640), which is another useful acylating agent in organic synthesis.

The characterization of these derivatives relies on a suite of standard analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and separate isomeric components. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) are employed to confirm the presence of key functional groups (e.g., the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the C=O stretch of the new ester or amide). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural elucidation of the final products.

Advanced Applications and Performance Enhancement Studies of Isononanoic Acid Derivatives

Research in High-Performance Lubricants and Engineered Fluids

Isononanoic acid derivatives are extensively utilized in the development of high-performance lubricants and engineered fluids, contributing to improved efficiency, durability, and environmental compatibility in demanding applications.

Thermal Stability and Oxidative Resistance Enhancement

The incorporation of this compound derivatives into synthetic lubricants, particularly polyol ester (POE) based formulations, significantly enhances their thermal stability and oxidative resistance atamankimya.commarketreportsworld.comconsegicbusinessintelligence.comprecedenceresearch.comtransparencymarketresearch.comintelmarketresearch.commarketresearchintellect.comdatabridgemarketresearch.comforgechemicals.comsolechem.euacutemarketreports.commarkwideresearch.comglobenewswire.com. The inherent branched molecular structure of this compound, specifically the 3,5,5-trimethylhexanoic acid isomer, is recognized for contributing to particularly high stability taylorfrancis.com. Lubricant manufacturers are actively developing advanced engine oil formulations for heavy-duty vehicles that achieve thermal stability up to 230°C and oxidation life exceeding 1,500 hours, with this compound derivatives serving as key components in these high-performance products marketreportsworld.com. These derivatives also improve the viscosity index and oxidation stability of synthetic esters and greases, leading to extended lubricant service life and reduced maintenance requirements marketreportsworld.comconsegicbusinessintelligence.com.

Compatibility with Refrigerant Gases

A critical advancement enabled by this compound derivatives is their compatibility with modern and next-generation refrigeration gases transparencymarketresearch.commagonlinelibrary.comperstorp.comfuelsandlubes.comlubesngreases.comperstorp.com. The unique branched structure of this compound provides essential stability and miscibility with non-ozone-depleting and low-to-no global warming potential (GWP) refrigerant gases transparencymarketresearch.commagonlinelibrary.comperstorp.comfuelsandlubes.comlubesngreases.comperstorp.com. This characteristic makes polyol ester (POE) lubricants formulated with this compound vital for refrigeration and aviation systems, supporting global environmental sustainability initiatives atamankimya.comtransparencymarketresearch.comforgechemicals.commagonlinelibrary.comperstorp.comfuelsandlubes.comlubesngreases.comperstorp.com. The global mandate to transition away from traditional hydrofluorocarbons (HFCs) towards more environmentally friendly refrigerants further amplifies the demand for these advanced lubricants transparencymarketresearch.com.

Friction Reduction and Wear Protection Mechanisms

This compound derivatives function as crucial modifiers in synthetic lubricants, actively contributing to the reduction of friction and wear in mechanical processes atamankimya.comintelmarketresearch.com. These compounds impart superior lubricity, which is essential for minimizing direct contact between moving metal surfaces and thereby reducing wear consegicbusinessintelligence.com. The ability of this compound to lower surface tension enhances the spreading and wetting properties of lubricant formulations, ensuring the formation of a more uniform and effective protective film across all contact points atamankimya.com. By effectively reducing friction, wear, and heat generation, lubricants formulated with this compound derivatives contribute to longer equipment lifespans and improved operational efficiency atamankimya.comintelmarketresearch.com.

Formulation Strategies for Automotive and Industrial Lubricants

Formulation strategies for high-performance lubricants frequently incorporate this compound derivatives, often as a primary component in synthetic ester-based formulations, typically comprising 5% to 12% of the blend marketreportsworld.com. The automotive sector is a major consumer, utilizing over 26,000 metric tons for applications such as high-performance engine oils and transmission fluids in 2024 marketreportsworld.com. Beyond automotive uses, these derivatives are vital in industrial machinery, aerospace, and aviation turbines, as well as refrigeration compressors, where their stability and performance are paramount atamankimya.commarketreportsworld.comconsegicbusinessintelligence.comtransparencymarketresearch.commarketresearchintellect.comforgechemicals.comsolechem.eumarketresearchfuture.com. In metalworking operations, this compound is utilized in metalworking fluids and cutting oils to enhance tool life and improve the efficiency of cutting and grinding processes atamankimya.commarketresearchfuture.com. The use of this compound in food-grade compressor lubricants, often in conjunction with polyols like dipentaerythritol, has also been documented google.com.

Formulation Strategies in Coatings and Resins

This compound plays a significant role in the coatings and resins industry, particularly in the synthesis of alkyd resins, where it imparts enhanced performance characteristics and contributes to more sustainable formulations.

Alkyd Resin Synthesis and Performance Characteristics

Research indicates that this compound can enhance UV resistance in coatings by absorbing UV-A radiation, potentially reducing resin degradation by up to 18% zsmaterials-sales.com. Furthermore, it improves the hydrophobicity of coating films, as evidenced by contact angle increases from 112° to 136° zsmaterials-sales.com. In pigment dispersion, this compound derivatives function as non-ionic surfactants, effectively reducing TiO₂ agglomeration by approximately 22% when compared to stearic acid zsmaterials-sales.com. Metal carboxylate driers derived from this compound have demonstrated the ability to reduce drying times by up to 25% and provide good humidity resistance, showing less than a 5% viscosity change after 30 days at 85% relative humidity zsmaterials-sales.com. When used synergistically with zinc phosphate (B84403) in coatings, this compound can contribute to 1,500 hours of salt spray resistance zsmaterials-sales.com.

Performance CharacteristicImprovement AchievedTest Method/Reference
Yellowing ResistanceSuperior vs. fatty acids atamankimya.comforgechemicals.comsolechem.eubenchchem.comatamankimya.combasf.comzsmaterials-sales.com
UV ResistanceReduced resin degradation by 18%QUV-A testing zsmaterials-sales.com
HydrophobicityContact angle improvement from 112° to 136°ASTM D7334 zsmaterials-sales.com
Pigment Dispersion (TiO₂)Reduced agglomeration by 22%vs. stearic acid zsmaterials-sales.com
Drying Time (Metal Driers)Reduced by 25%ISO 9117-1 zsmaterials-sales.com
Humidity Resistance<5% viscosity change after 30 days at 85% RH zsmaterials-sales.com
Salt Spray Resistance1,500 hours (with zinc phosphate)ASTM B117 zsmaterials-sales.com

List of Compounds:

this compound

3,5,5-trimethylhexanoic acid

Polyol ester (POE)

Stearic acid

Zinc phosphate

Titanium dioxide (TiO₂)

Neopentyl glycol

Dipentaerythritol

Epichlorohydrin

Propylene

Nonene

Nonanoic acid

Nonyl ester

Nonyl alcohol

Nonylphenol

Nonanedioic acid

Graphene nanoplatelet (GNP)

Hexagonal boron nitride (hBN)

Canola oil

Neem oil

Phthalic acid

Phthalic anhydride (B1165640)

Vinyl acetate (B1210297)

Vinyl propionate (B1217596)

Phosphorus amine salt (Irgalube 349)

Triphenyl phosphothionate (TPPT)

HASE thickeners

Pigment Dispersion Optimization and Rheology Control

In coating formulations, this compound derivatives play a vital role in optimizing pigment dispersion and controlling rheology, particularly in high-solids systems zsmaterials-sales.com. Esters derived from this compound function effectively as non-ionic surfactants, contributing to improved pigment stability by reducing titanium dioxide (TiO₂) agglomeration by approximately 22% when compared to stearic acid zsmaterials-sales.com. They also act as charge modifiers in waterborne epoxy primers, demonstrating compatibility within a pH range of 6.5-8.0 zsmaterials-sales.com.

A notable industrial case study highlighted that a European automotive OEM achieved a 15% cost saving by replacing traditional alkylphenol ethoxylates (APEOs) with this compound-based dispersants zsmaterials-sales.com. For rheology control in high-solids coatings, such as polyurethane systems with over 80% solids content, this compound derivatives facilitate a viscosity reduction of 30-40% zsmaterials-sales.com. This leads to a Newtonian flow behavior, which is crucial for achieving uniform spray application and minimizing defects like orange peel (reported at ≤5%) zsmaterials-sales.com.

Application AreaFunctionPerformance MetricReference Material
Pigment DispersionNon-ionic SurfactantTiO₂ Agglomeration Reduction: 22% (vs. Stearic Acid) zsmaterials-sales.com
Pigment DispersionCharge ModifierWaterborne epoxy primers (pH 6.5-8.0 compatible) zsmaterials-sales.com
Cost Savings (Automotive)Dispersant Replacement15% cost savings (vs. APEO) zsmaterials-sales.com
Rheology ControlViscosity Reduction30-40% in 80%+ solids polyurethane systems zsmaterials-sales.com
Rheology ControlFlow BehaviorNewtonian flow for uniform spray application zsmaterials-sales.com

Corrosion Inhibition Mechanisms and Formulations

This compound is extensively utilized in metal treatment chemicals and corrosion-resistant coatings, serving as a key component in high-performance products for corrosion protection transparencymarketresearch.comintelmarketresearch.com. Its mechanism of action involves forming a protective barrier on metal surfaces, thereby preventing oxidation and moisture penetration inspenet.com. This barrier can be achieved through various means, including passivating the metal, neutralizing corrosive agents, or altering the electrochemical reactions responsible for corrosion inspenet.com.

When formulated synergistically with zinc phosphate, this compound-based coatings demonstrate remarkable corrosion resistance, achieving up to 1,500 hours of salt spray resistance as per ASTM B117 standards zsmaterials-sales.com. Furthermore, these formulations exhibit self-healing film regeneration capabilities, particularly beneficial in marine coating applications zsmaterials-sales.com. The acid is also incorporated into metalworking fluids, where it provides anti-wear properties and acts as a corrosion inhibitor, protecting metal surfaces from rust marketreportsworld.comjytchem.com. Organic compounds containing nitrogen, sulfur, and oxygen atoms, such as those found in this compound derivatives, are known to play a critical role in preventing corrosion reactions by adhering to the metal surface and creating a protective shield mdpi.com.

Formulation ComponentSynergistic ComponentPerformance MetricStandard/Test Method
This compound-based coatingZinc Phosphate1,500-hour salt spray resistanceASTM B117
This compound-based coating-Self-healing film regeneration-
Metalworking Fluid additiveThis compoundCorrosion inhibition, Anti-wear-

Metal Carboxylate Driers and Drying Time Reduction

This compound salts are employed as effective paint driers, accelerating the curing process of alkyd-based paints atamankimya.com. Metal carboxylates, also known as siccatives, function as catalysts that significantly reduce drying times, transforming them from days to mere hours durachem.comgoogle.com. The use of synthetic acids like isononanoate in metal carboxylates offers advantages such as consistent quality and the potential for higher metal content compared to natural acid derivatives durachem.com.

The demand for alternative, non-cobalt based driers is growing due to potential regulatory restrictions on cobalt google.com. In this context, cobalt-free alternatives such as manganese (Mn) and zirconium (Zr) soaps derived from this compound can reduce drying times by approximately 25% (ISO 9117-1) zsmaterials-sales.com. These driers also exhibit good humidity resistance, showing less than a 5% viscosity change after 30 days at 85% relative humidity zsmaterials-sales.com. Combinations of potassium carboxylates with iron- and manganese ligand complexes have shown drying activity comparable to cobalt-based driers, with particularly notable reductions in drying time observed at low temperatures (5°C) google.com.

Drier Type (Isononanoate Derivative)Drying Time ReductionHumidity Resistance (30 days @ 85% RH)
Mn/Zr soaps25% (ISO 9117-1)<5% viscosity change
Fe/Mn complexes + K-carboxylatesComparable to Cobalt-

Application in Plasticizer Development for Polymer Materials

This compound is a critical component in the development of plasticizers for a wide range of polymer materials, significantly enhancing their flexibility and durability marketreportsworld.combenchchem.comjytchem.comatamankimya.commarketresearchfuture.comneuchem.comhashnode.devsphericalinsights.com. It is used in specialty formulations for flexible PVC and elastomers, enabling elongation properties of up to 320% and improving thermal resistance to over 110°C marketreportsworld.com. The use of this compound in plasticizers is particularly important for industries such as automotive, construction, and packaging, where materials require both strength and adaptability atamankimya.com.

Non-Phthalate Plasticizer Synthesis

The chemical industry's shift towards safer and more sustainable alternatives has led to an increased demand for non-phthalate plasticizers intelmarketresearch.com. This compound is instrumental in the synthesis of these next-generation plasticizers, which are increasingly favored in flexible plastics manufacturing intelmarketresearch.com. Regulations, such as the EU REACH regulation, have classified many phthalates as substances of very high concern, accelerating this transition and opening significant avenues for this compound-based solutions marketreportsworld.com. Isononyl alcohol, a precursor to this compound esters, is used in the production of non-phthalate plasticizers like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and triisononyl trimellitate (TINTM) benchchem.com.

Plasticizer Type (Derived from this compound)Key Polymer ApplicationsPerformance EnhancementRegulatory Driver
Non-Phthalate PlasticizersFlexible PVC, ElastomersElongation: up to 320%EU REACH
Non-Phthalate PlasticizersFlexible PVC, ElastomersThermal Resistance: > 110°CShift to safer alternatives
Diisononyl phthalate (B1215562) (DINP)PVC productsFlexibility, Durability, Workability-

Improving Flexibility and Durability of Polyvinyl Chloride (PVC)

This compound is a key ingredient in plasticizers that are specifically designed to enhance the flexibility and durability of Polyvinyl Chloride (PVC) atamankimya.comneuchem.com. Its incorporation into PVC formulations improves the material's resilience and longevity, making it suitable for applications like vinyl flooring neuchem.com. In specialty formulations for flexible PVC and elastomers, this compound contributes to improved elongation properties, reaching up to 320%, and enhances thermal resistance to over 110°C marketreportsworld.com. This makes PVC products more workable and resistant to degradation over time, crucial for demanding applications in construction and automotive sectors marketreportsworld.comatamankimya.com.

Polymer MaterialPlasticizer ComponentPerformance ImprovementApplication Example
PVCThis compoundFlexibility, Durability, Resilience, LongevityVinyl flooring, Wire coatings
PVCThis compoundElongation: up to 320%Flexible PVC formulations
PVCThis compoundThermal Resistance: > 110°CFlexible PVC formulations

Compound List

this compound

Isononyl alcohol

Isononyl Isononanoate

3,5,5-trimethylhexanoic acid

Pelargonic acid

Methyl nonanoate (B1231133)

4-nonanoylmorpholine

Ammonium nonanoate

Glyphosate

Diisononyl phthalate (DINP)

Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)

Triisononyl trimellitate (TINTM)

Diisononyl adipate (B1204190) (DINA)

Titanium dioxide (TiO₂)

Zinc phosphate

Manganese (Mn)

Zirconium (Zr)

Cobalt (Co)

Potassium carboxylates

Iron (Fe)

Lithium (Li)

Calcium (Ca)

Phthalic anhydride

Diethylenetriamine

Diethanolamine

Isopropanolamine

Isononanal

Heptanoic acid

Pentaerythritol

Dipentaerythritol

Adipic acid

Soybean fatty acids

Hexanediol diacrylate

Acrylic acid

TDI (Toluene diisocyanate)

MEKO (Methyl ethyl ketoxime)

Sulfuric acid (H₂SO₄)

Octoate

Neodecanoate

Naphthenates

Oleates

Tallates

Environmental Fate, Ecotoxicology, and Sustainability Research of Isononanoic Acid

Biodegradation Studies and Pathways

Isononanoic acid is recognized for its capacity to undergo biodegradation, a process that mitigates its persistence and potential environmental accumulation. Studies suggest that microbial action is a significant pathway for its breakdown in various environmental compartments.

Microbial Degradation Mechanisms

Microbial degradation is a primary mechanism by which this compound is broken down in the environment. Studies utilizing activated sludge, a common medium for biological wastewater treatment, have demonstrated significant degradation rates. For instance, 3,5,5-trimethylhexanoic acid, a major isomer of this compound, achieved 96% biodegradation within 21 days under aerobic conditions using activated sludge, as per OECD 301A guidelines oxea-chemicals.comoxea-chemicals.com. Another study using activated sludge in an industrial setting showed 80% biodegradation within 14 days under OECD 302B (Zahn-Wellens Test) conditions smsrail.com. These results indicate that this compound is susceptible to microbial metabolism, likely through pathways involving the oxidation of its carbon chain. The compound's pKa of 4.89 suggests it exists predominantly in its anionic form in the environment, which influences its mobility and interactions with soil and water atamanchemicals.com.

Biodegradability in Aquatic and Terrestrial Environments

Aquatic Environments: this compound is not expected to persist in aquatic environments due to its biodegradability. While direct discharge into water bodies without pretreatment is discouraged, its susceptibility to biological treatment processes suggests it can be effectively managed in wastewater treatment plants oxea-chemicals.comoxea-chemicals.com. Studies indicate that it is unlikely to undergo significant hydrolysis under environmental conditions due to the absence of readily hydrolyzable functional groups atamanchemicals.com. Volatilization from water surfaces is also considered an unimportant fate process.

Terrestrial Environments: In terrestrial environments, biodegradation is also expected to be a significant fate process for this compound. An estimated Koc value of 1,100, derived from its log Kow, suggests low mobility in soil for the undissociated form of the acid atamanchemicals.com. The pKa value further indicates that in the environment, it will primarily exist as an anion, which generally exhibits different soil adsorption characteristics compared to neutral molecules atamanchemicals.com. Research on similar medium-chain fatty acids also points to their biodegradability in soil, suggesting that this compound's environmental impact in soil is likely mitigated by microbial degradation industrialchemicals.gov.au.

Ecotoxicological Assessments

The ecotoxicological profile of this compound is characterized by low acute toxicity to aquatic organisms. However, the potential for long-term effects remains an area of ongoing assessment.

Acute and Chronic Toxicity to Aquatic Organisms

This compound generally exhibits low acute toxicity to aquatic life, as indicated by LC50 and EC50 values that are typically above 100 mg/l for fish, daphnia, and algae.

Organism GroupEndpointValue (mg/l)Duration (h)MethodReference
FishLC50> 10096N/A socomore.com
FishLC5012296OECD 203 oxea-chemicals.comoxea-chemicals.com
FishLC5016096DIN 38412 smsrail.com
FishLC5019096DIN 38412 smsrail.com
DaphniaEC50> 10048N/A socomore.com
DaphniaEC506848OECD 202 oxea-chemicals.com
AlgaeEC50> 10072N/A socomore.com
AlgaeEC5081 (Growth)72OECD 201 oxea-chemicals.com
AlgaeEC5051 (Biomass)72OECD 201 oxea-chemicals.comoxea-chemicals.com
MicroorganismsEC504703OECD 209 oxea-chemicals.comoxea-chemicals.comsmsrail.comoxea-chemicals.com
MicroorganismsEC50> 10003N/A socomore.com

While acute toxicity is low, some classifications indicate potential for chronic aquatic toxicity (Category 3, H412) socomore.com. The long-term effects on aquatic organisms have not been fully characterized, emphasizing the need for continued monitoring and responsible environmental management forgechemicals.comsolechem.eu.

Toxicity to Terrestrial Organisms

Sustainable Production and Green Chemistry Initiatives

The chemical industry's drive towards sustainability has significantly influenced the production of this compound, with a growing emphasis on green chemistry principles and the development of bio-based alternatives.

Development of Bio-based this compound

A prominent trend in the this compound market is the shift towards bio-based production methods, driven by environmental concerns, regulatory pressures, and consumer demand for sustainable products precedenceresearch.combusinessresearchinsights.comdatabridgemarketresearch.com. Manufacturers are actively investing in technologies that utilize renewable feedstocks such as vegetable oils or biomass to produce this compound, offering a more eco-friendly alternative to conventional petroleum-based synthesis businessresearchinsights.com.

Table 1: Bio-based this compound Developments

CompanyProduct NameBio-based ContentCertificationKey FeaturesSource
OQ ChemicalsOxBalance this compound>70%ISCC PLUSUses bio-based and circular feedstocks; sustainable and eco-friendly alternative precedenceresearch.comblogspot.compcimag.com

Minimizing Environmental Impact in Manufacturing Processes

Minimizing the environmental impact of manufacturing processes is a core tenet of green chemistry, which is being increasingly applied to this compound production. This involves optimizing synthesis routes, reducing waste, enhancing energy efficiency, and employing safer chemical practices.

Artificial Intelligence (AI) is being integrated into manufacturing processes to optimize efficiency, leading to reduced energy consumption and waste generation precedenceresearch.com. Advanced manufacturing techniques, such as newer catalytic esterification methods, have demonstrated improvements in conversion efficiency, with some reporting a 7% increase marketreportsworld.com. OQ Chemicals' bio-based synthesis route, for instance, has been shown to reduce emissions by 18% and increase raw material conversion efficiency by 7% marketreportsworld.com. Pilot projects have also reported significant reductions in process emissions, with some achieving a 15% decrease and improved by-product utilization rates marketreportsworld.com.

A notable advancement in green synthesis is a method that uses isononyl alcohol as a raw material with hydrogen peroxide as an oxidant, facilitated by a pro-oxidant and a phase transfer catalyst under acidic conditions. This one-step oxidation process is described as rapid, safe, green, and environmentally friendly, achieving yields of up to 91% with a catalyst that can be repeatedly used wipo.int. Companies like BASF are exploring advanced biotechnological approaches to enhance this compound production while minimizing emissions and energy consumption, while Perstorp is integrating circular feedstocks into its production lines to expand its renewable chemistry capabilities databridgemarketresearch.com.

The inherent properties of this compound, such as its biodegradability and low Volatile Organic Compound (VOC) nature, also contribute to its role in developing more environmentally friendly formulations, making it a suitable replacement for traditional chemicals in various applications intelmarketresearch.comtransparencymarketresearch.com.

Table 2: Green Chemistry Initiatives and Efficiency Improvements in this compound Production

Technology/ApproachImprovement Metric% Change/ValueSource
AI in ManufacturingEnergy Use/Waste ReductionOptimized precedenceresearch.com
Catalytic EsterificationConversion Efficiency+7% marketreportsworld.com
OQ Chemicals Bio-based Synthesis RouteEmissions Reduction-18% marketreportsworld.com
OQ Chemicals Bio-based Synthesis RouteRaw Material Conversion Efficiency+7% marketreportsworld.com
Pilot ProjectsProcess Emissions Reduction-15% marketreportsworld.com
One-step Oxidation (H₂O₂, pro-oxidant, PTC)YieldUp to 91% wipo.int
One-step Oxidation (H₂O₂, pro-oxidant, PTC)Catalyst ReusabilityRepeatedly usable wipo.int
Biotechnological Approaches (e.g., BASF)Emissions and Energy UseMinimized databridgemarketresearch.com
Integration of Circular Feedstocks (e.g., Perstorp)Renewable Chemistry CapabilitiesExpanded databridgemarketresearch.com

Regulatory Frameworks and Environmental Compliance Research

This compound is subject to various national and international regulatory frameworks governing chemical safety, classification, labeling, and environmental impact. These regulations influence its production, use, and market acceptance.

In Europe, this compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, indicating that its hazards, uses, and safe handling information have been assessed oxea-chemicals.comnih.goveuropa.euoxea-chemicals.comnih.gov. It is also classified according to the CLP (Classification, Labelling and Packaging) Regulation, which mandates hazard communication through standardized statements and pictograms. The substance is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318) oxea-chemicals.comoxea-chemicals.comnih.govforgechemicals.comoxea-chemicals.comsocomore.com.

The U.S. Environmental Protection Agency (EPA) also regulates the use and disposal of this compound ontosight.ai. Furthermore, regulatory restrictions on traditional plasticizers, such as phthalates, which are classified as substances of very high concern (SVHC) under EU REACH, are driving the adoption of alternatives like this compound marketreportsworld.com. The compound's low VOC nature is also beneficial in meeting increasingly stringent VOC regulations, particularly in the coatings industry, where it is used in the production of waterborne alkyd resins intelmarketresearch.comtransparencymarketresearch.com.

Environmental assessments indicate that this compound is not considered persistent, bioaccumulative, nor toxic (PBT) oxea-chemicals.comoxea-chemicals.com. Its moderate biodegradability means it can be broken down by microbial action, thus mitigating its long-term environmental impact forgechemicals.com. While generally exhibiting low acute toxicity to aquatic life, comprehensive ecotoxicity data is continually being evaluated under regulatory frameworks forgechemicals.com.

Table 3: Regulatory Status and Classification of this compound

Regulation/BodyStatus/ClassificationDetailsSource
REACH (EU)Registered SubstanceActive registration, subject to evaluation and potential restrictions. oxea-chemicals.comnih.goveuropa.euoxea-chemicals.comnih.gov
CLP Regulation (EU)Harmful if swallowedH302 oxea-chemicals.comoxea-chemicals.comnih.govforgechemicals.comoxea-chemicals.comsocomore.com
CLP Regulation (EU)Skin IrritationH315 oxea-chemicals.comoxea-chemicals.comnih.govforgechemicals.comoxea-chemicals.com
CLP Regulation (EU)Serious Eye DamageH318 oxea-chemicals.comoxea-chemicals.comnih.govforgechemicals.comoxea-chemicals.comsocomore.com
EPA (USA)Regulation of Use and DisposalRegulates use and disposal to minimize environmental impact. ontosight.ai
VOC RegulationsImpact on UseDrives adoption of low-VOC products, particularly in coatings. intelmarketresearch.comtransparencymarketresearch.com
PBT/vPvB AssessmentNot considered PBT/vPvBNot classified as persistent, bioaccumulating, or toxic. oxea-chemicals.comoxea-chemicals.com
New Zealand EPA Inventory of Chemical StatusComponent in Group StandardMay be used as a component in a product covered by a group standard; not approved for standalone use. nih.govnih.govnih.govnih.gov

List of Compounds Mentioned:

this compound

3,5,5-Trimethylhexanoic acid

Heptanoic acid

Pentaerythritol

2-Methylbutanoic acid

3-Methylbutanoic acid

Valeric acid

Isononyl aldehyde

2-Ethylhexanol

Isononanal

Methyl isononanoate

Isononyl alcohol

Glyceryl triisononanoate (Isodragol)

Isononyl Isononanoate (ININ)

Nonanoic acid

Isosorbide

Isosorbide dinonanoate (SDN)

Castor oil

Ricinoleic acid

Bisphenol A (BPA)

Butyl alcohol (Bu alc.)

Butylphenol

2-Ethylhexanoic acid

Formaldehyde

Tetrapotassium pyrophosphate

Alcohols, C10-12 ethoxylated propoxylated

Biological and Biochemical Investigations of Isononanoic Acid

Natural Occurrence and Biosynthesis Pathways

Isononanoic acid is found in various natural sources, contributing to the complex chemical profiles of plants and food products.

Identification in Plant Species (e.g., Solanum pennellii)

Research has identified this compound as a constituent in certain plant species. Notably, it has been detected in Solanum pennellii, a wild tomato species known for its unique genetic traits np-mrd.orgplantaedb.comsolechem.eu. Furthermore, this compound occurs naturally in the form of esters within the oil of pelargonium plants atamankimya.comatamankimya.com.

Volatile Component Identification in Natural Products (e.g., berries, meat)

Beyond specific plant species, this compound has been identified as a volatile component and flavor contributor in various natural products. It has been detected in strawberry jam, and as a volatile component of raw beef and a volatile flavor component of mutton and beef atamanchemicals.com. The thermal processing of meat generates hundreds of volatile compounds, including carboxylic acids, which contribute to the characteristic aroma and flavor profiles of cooked meat products scielo.brwiserpub.com.

Table 1: Identification of this compound in Natural Products

Natural ProductCompound DetectedConcentrationReference
Strawberry jamMultisol iso-C9 acid (this compound)2.9 mg/kg atamanchemicals.com
PopcornMultisol iso-C9 acid (this compound)19 µg/kg atamanchemicals.com
Raw beefMultisol iso-C9 acid (this compound)Volatile component atamanchemicals.com
MuttonMultisol iso-C9 acid (this compound)Volatile flavor component atamanchemicals.com

In Vitro and In Vivo Metabolic Studies (Focus on Chemical Fate)

Investigations into the metabolic fate of this compound aim to understand how the compound is processed by biological systems.

Toxicokinetics, Metabolism, and Distribution Studies

Studies have explored the toxicokinetic profile and metabolic pathways of this compound. Ester hydrolysis is recognized as a primary metabolic transformation, yielding alcohol and acid components europa.eu. The resultant alcohol can subsequently undergo oxidation, forming an aldehyde intermediate before being converted to the corresponding carboxylic acid europa.eu. Research on iso-fatty acids suggests their metabolism is comparable to that of straight-chain fatty acids, involving sequential oxidation at the beta-carbon to produce two-carbon fragments cir-safety.org. Distribution studies on related compounds indicate a very low distribution rate europa.eu.

Energy Metabolism Effects

This compound has been observed to influence cellular energy metabolism. Specific studies have demonstrated selective effects on the energy metabolism within the reticular formation. These effects have been characterized by alterations in the levels of glucose, glycogen, ATP, and phosphocreatine (B42189) atamanchemicals.com.

Genotoxicity and Mutagenicity Research

The potential for this compound to cause genetic damage has been evaluated through various in vitro genotoxicity and mutagenicity assays.

In vitro tests conducted using Salmonella typhimurium (Ames test) and Escherichia coli have consistently yielded negative results, indicating a lack of mutagenic activity in these bacterial systems oxea-chemicals.comchesterton.comoxea-chemicals.com.

Mammalian gene mutation studies, including those performed with human lymphocytes, have also reported negative outcomes, suggesting that this compound does not induce genetic mutations in these cell types oxea-chemicals.com.

Table 2: Genotoxicity Assay Results for this compound

Test SystemTest TypeResultReference
Salmonella typhimuriumAmes testNegative oxea-chemicals.comchesterton.com
Escherichia coliIn vitro studyNegative oxea-chemicals.com
Human lymphocytesIn vitro studyNegative oxea-chemicals.com
General in vitro testsMutagenicityNo mutagenic effects oxea-chemicals.com

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for isononanoic acid, and how do reaction conditions influence purity and yield?

  • Methodological Answer : this compound (C₉H₁₈O₂, CAS 693-19-6) is typically synthesized via catalytic oxidation of iso-nonanol or carboxylation of branched alkenes. Key variables include catalyst type (e.g., homogeneous vs. heterogeneous), temperature (optimal range: 80–120°C), and solvent polarity. For high purity (>95%), fractional distillation under reduced pressure (boiling point: 247–248°C) is recommended. Yield optimization requires precise control of stoichiometric ratios and inert atmospheres to prevent side reactions. Analytical validation via gas chromatography (GC) with flame ionization detection (FID) ensures reproducibility .

Q. How should researchers safely handle and store this compound to mitigate health risks?

  • Methodological Answer : this compound is a skin and respiratory irritant (Category 2/2A). Lab protocols mandate:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.
  • Ventilation : Use fume hoods during handling to limit inhalation exposure (TLV: 5 mg/m³).
  • Storage : In airtight containers away from oxidizers, at temperatures <25°C. Spill management requires neutralization with sodium bicarbonate and absorption via inert materials (e.g., vermiculite). Safety Data Sheets (SDS) must be accessible, and emergency eyewash stations should be tested weekly .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C and DEPT-135) identifies branching patterns (e.g., 7-methyloctanoic acid isomerism). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) quantifies trace impurities (e.g., residual alkenes). Fourier-transform infrared (FTIR) spectroscopy confirms carboxylate stretching vibrations (1700–1725 cm⁻¹). For isotopic labeling studies, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides molecular formula validation (±3 ppm accuracy). Cross-validation with X-ray crystallography is limited due to its oily state, requiring derivatization (e.g., methyl ester formation) .

Q. How can researchers address inconsistencies in reported physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Discrepancies in melting point (3–5°C) and solubility (low in water, high in ethanol) often arise from purity variations or measurement techniques. To standardize

  • Purity Assessment : Use differential scanning calorimetry (DSC) for melting range determination.
  • Solubility Studies : Apply shake-flask method with HPLC quantification under controlled pH (4–7).
  • Interlaboratory Collaboration : Share certified reference materials (CRMs) and adopt IUPAC guidelines for data reporting. Meta-analyses should account for batch-to-batch variability in commercial samples .

Q. What experimental frameworks are suitable for studying this compound’s role in polymer plasticization and coating formulations?

  • Methodological Answer : To evaluate its plasticizing efficiency:

  • Thermal Analysis : Measure glass transition temperature (Tg) reduction in PVC blends via dynamic mechanical analysis (DMA).
  • Mechanical Testing : Conduct tensile strength and elongation-at-break tests (ASTM D638).
  • Compatibilization Studies : Use scanning electron microscopy (SEM) to assess phase separation in polymer matrices. For coatings, accelerated weathering tests (QUV exposure) quantify UV stability. Controlled release studies (e.g., in drug delivery) require Franz diffusion cells to monitor permeation kinetics .

Q. How can degradation pathways of this compound in environmental systems be modeled?

  • Methodological Answer : Aerobic biodegradation is assessed via OECD 301B (CO₂ evolution test). Anaerobic pathways are studied using sludge inocula in batch reactors with GC headspace analysis for methane. Photocatalytic degradation employs TiO₂ nanoparticles under UV light, with reaction intermediates identified via LC-QTOF-MS. Computational models (e.g., EPI Suite) predict half-lives and bioaccumulation factors (BCF), validated against experimental LC₅₀ data for aquatic organisms .

Q. What methodologies elucidate this compound’s interactions with biological membranes?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration into phospholipid films. Fluorescence anisotropy with DPH probes quantifies membrane fluidity changes. Molecular dynamics (MD) simulations (AMBER force field) model alkyl chain intercalation. In vitro cytotoxicity assays (MTT) on keratinocytes (HaCaT cells) assess irritation potential, aligning with OECD 439 for in vitro skin corrosion testing .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference findings with peer-reviewed studies and prioritize datasets adhering to ISO/IEC 17025 accreditation .
  • Ethical Reporting : Disclose conflicts of interest (e.g., industry-funded studies) and adhere to ARRIVE guidelines for reproducibility .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (Cohen’s d) and confidence intervals (95% CI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.